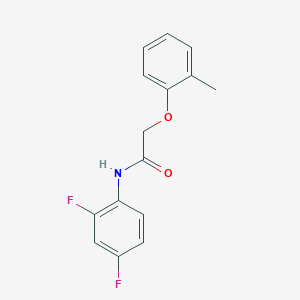

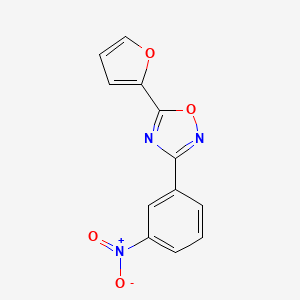

![molecular formula C14H12BrN3 B5567165 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Synthesis of New Polyheterocyclic Ring Systems

Researchers have utilized derivatives of pyrazolo[1,5-a]pyrimidine in synthesizing new polyheterocyclic ring systems. This includes the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing diverse polyheterocyclic compounds. These synthesized compounds have potential applications due to their unique structural features, leading to varied chemical properties and biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antimicrobial and Molecular Docking Studies

New fused heterocyclic compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activities. Molecular docking studies on these compounds, especially against various microbes, indicate their potential as antimicrobial agents. The study involved computational calculations and evaluations of the interactions of these compounds with microbial proteins, providing insights into their potential applications in antimicrobial therapy (Fahim & Farag, 2020).

Synthesis of Pyrazolopyrimidines for Anticancer and Anti-5-Lipoxygenase Agents

A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry, particularly in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity in Surface Coating and Printing Ink

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antimicrobial activities when incorporated into polyurethane varnish and printing ink. This application demonstrates the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks, offering a practical approach to reduce microbial contamination on various surfaces (El‐Wahab et al., 2015).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives for Antiviral and Antitumor Activities

Research on the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antiviral and antitumor activities has been conducted. These studies contribute to the understanding of the structure-activity relationship of these compounds and their potential therapeutic applications in treating viral infections and cancer (Hassan, Moustafa, & Awad, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(17-9)13(8-16-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLPEIYGFSLHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C3=CC(=CC=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)

![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)

![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)

![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)